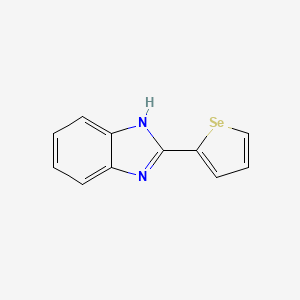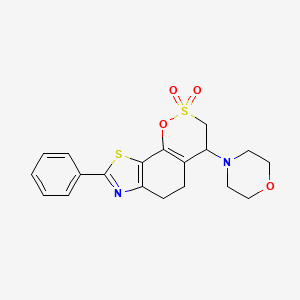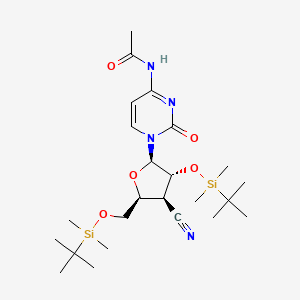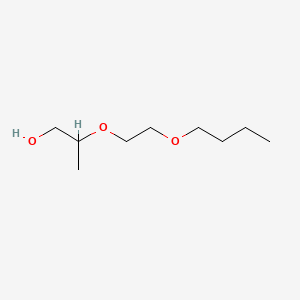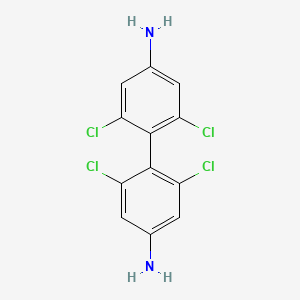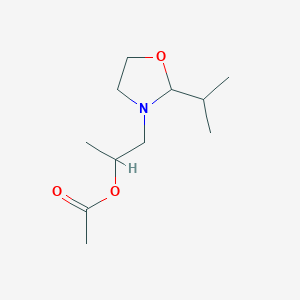
alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as palladium to facilitate the formation of the oxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, where 1,2-amino alcohols are reacted with various aldehydes or ketones under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . Additionally, its derivatives can disrupt bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate can be compared with other oxazolidine derivatives, such as:
Oxazolidinones: These compounds are known for their antimicrobial properties and are used in the development of antibiotics.
Spirooxazolidines: These derivatives have unique structural features and are used in the synthesis of complex natural products.
Mono- and polycyclic oxazolidines: These compounds are valuable intermediates in organic synthesis and have diverse applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in various fields .
Propiedades
Número CAS |
20958-86-5 |
|---|---|
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-(2-propan-2-yl-1,3-oxazolidin-3-yl)propan-2-yl acetate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)11-12(5-6-14-11)7-9(3)15-10(4)13/h8-9,11H,5-7H2,1-4H3 |
Clave InChI |
DUHSPQJOOYPANP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1N(CCO1)CC(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


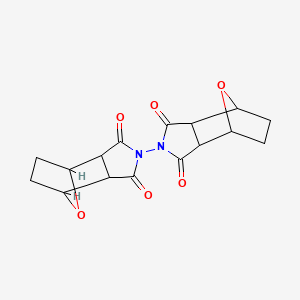

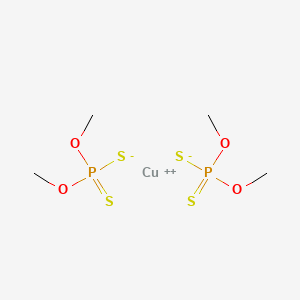
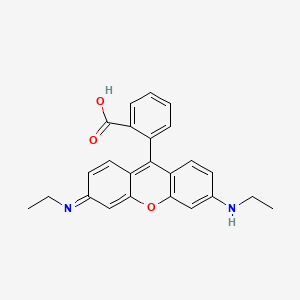
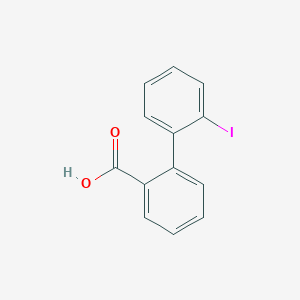
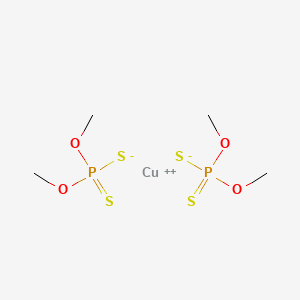

![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
